tert-butyl 1H-pyrazol-3-ylcarbamate
Overview
Description
tert-Butyl 1H-pyrazol-3-ylcarbamate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1H-pyrazol-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-pyrazolecarboxylic acid. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H-pyrazol-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can lead to the formation of amines .
Scientific Research Applications
tert-Butyl 1H-pyrazol-3-ylcarbamate is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrazol-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate
- tert-Butyl 1H-pyrazol-5-ylcarbamate
Uniqueness
tert-Butyl 1H-pyrazol-3-ylcarbamate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its tert-butyl group provides steric hindrance, making it a valuable protecting group in synthetic chemistry .
Biological Activity
tert-butyl 1H-pyrazol-3-ylcarbamate is an organic compound characterized by its unique pyrazole structure, which has garnered attention for its biological activity. The compound is notable for its potential therapeutic applications, particularly in the fields of oncology and immunology. This article aims to delve into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
- Molecular Formula : C8H13N3O2
- Molecular Weight : 183.21 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a pyrazole ring, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It acts as an inhibitor or modulator of various biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumor growth and inflammation. For instance, it may target kinases associated with cell signaling pathways that regulate cell proliferation and survival.
- Receptor Interaction : Preliminary studies suggest that this compound can bind to receptors involved in immune responses, potentially modulating inflammatory pathways .
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-Cancer Properties : Similar compounds have demonstrated efficacy against mutant forms of the epidermal growth factor receptor (EGFR), particularly in non-small cell lung cancer models.
- Anti-Inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating immune disorders.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Starting Materials : The synthesis begins with tert-butyl carbamate and 3-pyrazolecarboxylic acid.
- Reagents Used : Common coupling reagents include N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate bond.
- Yield Optimization : Industrial methods focus on optimizing reaction conditions for high yield and purity.
Applications in Research and Industry
This compound has diverse applications across various fields:
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h4-5H,1-3H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAELOQCATLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952674-76-9 | |
Record name | tert-Butyl 1H-pyrazol-3-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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